2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium
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Overview
Description
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring system substituted with a formyl group at the 4-position of the phenyl ring and a methyl group at the 3-position of the benzoxazolium ion. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium typically involves multi-step organic reactions. One common method includes the condensation of 4-formylphenylboronic acid with 3-methylbenzoxazole under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-3-methyl-1,3-benzoxazol-3-ium.
Reduction: 2-(4-Hydroxyphenyl)-3-methyl-1,3-benzoxazol-3-ium.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl group but lacks the benzoxazole ring.
3-Methylbenzoxazole: Contains the benzoxazole ring but lacks the formylphenyl group.
Uniqueness
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium is unique due to the combination of the formylphenyl group and the benzoxazole ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components .
Properties
CAS No. |
503855-00-3 |
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Molecular Formula |
C15H12NO2+ |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H12NO2/c1-16-13-4-2-3-5-14(13)18-15(16)12-8-6-11(10-17)7-9-12/h2-10H,1H3/q+1 |
InChI Key |
QJRAWTFOKXQBIC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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